(3S,4R)-Ethyl 1-methyl-4-phenylpyrrolidine-3-carboxylate is a complex organic compound belonging to the class of pyrrolidine derivatives. It is characterized by a pyrrolidine ring that is substituted with an ethyl ester and a phenyl group, making it notable for its potential applications in medicinal chemistry and organic synthesis. The compound's stereochemistry, specifically the (3S,4R) configuration, is crucial for its biological activity and interactions with various molecular targets.
This compound can be synthesized through various organic chemistry methods, often involving multi-step processes that include the formation of the pyrrolidine ring and subsequent functionalization. The synthesis routes are designed to ensure high yields and purity, which are essential for its application in scientific research.
(3S,4R)-Ethyl 1-methyl-4-phenylpyrrolidine-3-carboxylate is classified as an alkaloid due to its nitrogen-containing heterocyclic structure. It is also categorized under carboxylic acid esters because of the presence of the ethyl ester functional group.
The synthesis of (3S,4R)-Ethyl 1-methyl-4-phenylpyrrolidine-3-carboxylate typically involves several key steps:
The reactions may require specific conditions such as temperature control and inert atmospheres to avoid oxidation or hydrolysis. Techniques like thin-layer chromatography and nuclear magnetic resonance spectroscopy are often employed to monitor reaction progress and confirm product identity.
The molecular structure of (3S,4R)-Ethyl 1-methyl-4-phenylpyrrolidine-3-carboxylate can be represented as follows:
The compound features a pyrrolidine ring with a phenyl group at the 4-position and an ethyl ester at the 3-position. The stereochemistry at the 3 and 4 positions contributes to its unique properties.
(3S,4R)-Ethyl 1-methyl-4-phenylpyrrolidine-3-carboxylate can undergo various chemical reactions, including:
These reactions are essential for modifying the compound for specific applications in pharmaceuticals and materials science. For example, hydrolysis may be utilized to study the pharmacokinetics of the compound.
The mechanism of action for (3S,4R)-Ethyl 1-methyl-4-phenylpyrrolidine-3-carboxylate involves its interaction with biological targets such as receptors or enzymes. The compound may modulate neurotransmitter systems or influence metabolic pathways.
Research indicates that such pyrrolidine derivatives can exhibit significant biological activity, particularly in neuropharmacology, suggesting potential therapeutic uses.
Relevant data from spectroscopic analyses (NMR, IR) provide insights into functional groups and molecular interactions within this compound.
(3S,4R)-Ethyl 1-methyl-4-phenylpyrrolidine-3-carboxylate has several potential applications:
This comprehensive analysis underscores the compound's significance across various scientific fields, particularly within medicinal chemistry and organic synthesis. Further research is warranted to explore its full capabilities and applications.
The pyrrolidine ring stands as a privileged scaffold in medicinal chemistry due to its versatile capacity for structural modification, conformational rigidity, and proven bioactivity across therapeutic domains. Within this chemical landscape, (3S,4R)-Ethyl 1-methyl-4-phenylpyrrolidine-3-carboxylate (CAS: 1354484-94-8; Molecular Formula: C₁₄H₁₉NO₂; Molecular Weight: 233.31 g/mol) exemplifies a strategically functionalized derivative engineered for enhanced pharmacological potential [1] [3]. This compound integrates critical pharmacophoric elements: a basic tertiary amine (1-methyl group), an aromatic handle (4-phenyl group) for target engagement, and an ester moiety (ethyl carboxylate) facilitating further derivatization or prodrug strategies [1] [2]. Its prevalence in research is evidenced by specialized sourcing from suppliers like Matrix Scientific (Price: $360/1g) and EOS Med Chem, specifically marketed for medicinal chemistry applications [1] [2].
The significance of this pyrrolidine derivative stems from the broader context of pyrrolidine-based drugs dominating therapeutic areas. FDA-approved agents like the JAK-2 inhibitor Pacritinib, the FGFR-4 inhibitor Futibatinib, and the insomnia drug Daridorexant highlight the scaffold's dominance in contemporary drug discovery [3] [5]. These drugs exploit the pyrrolidine ring's ability to:
Table 1: Representative FDA-Approved Pyrrolidine-Containing Drugs (2022-2023) Illustrating Scaffold Privilege
Drug Name | Therapeutic Indication | Key Structural Features | Primary Target |
---|---|---|---|
Daridorexant | Insomnia | Pyrrolidine, fused diazepine, chloroimidazole | Orexin Receptor Antagonist |
Pacritinib | Myelofibrosis | Pyrrolidine, imidazopyrazine, aminopyrimidine | JAK2/FLT3 Inhibitor |
Futibatinib | Cholangiocarcinoma | Pyrrolidine, pyrrolo-pyrimidine, difluorophenyl | FGFR1-4 Inhibitor |
Tirzepatide | Type 2 Diabetes/Obesity | Pyrrolidine (linker), peptide backbone | GIP/GLP-1 Receptor Agonist |
Research underscores the impact of specific substituents on bioactivity. Hybrid molecules merging pyrrolidine carboxylic acid cores with pharmacophores like N-benzoylthiourea, imidazole, or indole demonstrate markedly enhanced potency. For instance, pyrrolidine-imidazole-indole hybrids exhibit exceptional acetylcholinesterase (AChE) inhibition (IC₅₀ values as low as 0.029 µM), significantly surpassing reference standards like tacrine [3] [5]. The ethyl ester group in (3S,4R)-Ethyl 1-methyl-4-phenylpyrrolidine-3-carboxylate positions it as a direct precursor for synthesizing such bioactive amide or carboxylic acid derivatives, crucial for optimizing target affinity and selectivity in lead optimization campaigns [1] [2] [3].
The 3S,4R absolute configuration of (3S,4R)-Ethyl 1-methyl-4-phenylpyrrolidine-3-carboxylate is not a structural detail but a critical determinant of its biological interaction profile and synthetic utility. Stereochemistry dictates the three-dimensional presentation of pharmacophores, profoundly influencing binding affinity to chiral biological targets like enzymes, receptors, and ion channels [1] [7] [10]. The trans relationship between the phenyl group at C4 and the carboxylate at C3 in this enantiomer creates a distinct spatial orientation crucial for:
Table 2: Predicted Physicochemical Properties of (3S,4R)-Ethyl 1-methyl-4-phenylpyrrolidine-3-carboxylate [1]
Property | Value | Method/Significance |
---|---|---|
Molecular Weight | 233.31 g/mol | Standard |
Density | 1.069 ± 0.06 g/cm³ | Affects formulation and distribution |
Boiling Point | 316.9 ± 42.0 °C (Predicted) | Indicates thermal stability and purification feasibility |
pKa | 8.74 ± 0.60 (Predicted) | Suggests moderate basicity (protonated amine); impacts ionization state at physiological pH |
LogP (Estimated) | ~2.0-2.5 | Predicts moderate lipophilicity; influences membrane permeability and CNS penetration |
Synthesis of the (3S,4R)-configured pyrrolidine core demands stereocontrolled methods. Enantioselective 1,3-dipolar cycloadditions (1,3-DC) using chiral metal complexes (e.g., AgClO₄/(Sa,R,R)-phosphoramidite ligand systems) represent a powerful strategy [10]. These reactions generate highly functionalized pyrrolidines, such as nitroprolinates, with exceptional enantioselectivity (>94% ee) and diastereocontrol (up to 92:8 endo/exo) [10]. Subsequent chemoselective manipulations—reduction of nitro groups, hydrolysis of esters—then yield valuable chiral synthons like unsymmetrical 3,4-diaminopyrrolidines or carboxylic acids essential for peptide mimetics [10]. The methyl ester analog (Methyl (3S,4R)-1-methyl-4-phenylpyrrolidine-3-carboxylate hydrochloride, CAS: 1909287-11-1) exemplifies a closely related derivative, highlighting the interchangeability of ethyl/methyl esters in medicinal chemistry while preserving the critical stereochemistry [4] [9]. This configurational integrity is paramount, as alterations can drastically diminish desired biological effects or introduce unwanted side activities [1] [7] [10].
CAS No.: 79982-94-8
CAS No.: 334-20-3
CAS No.: 14932-42-4
CAS No.: 82-71-3
CAS No.: 13441-54-8
CAS No.: 919005-14-4